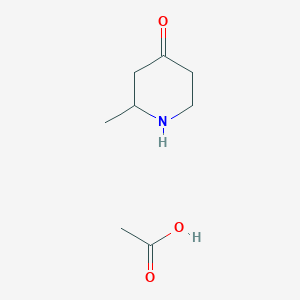
2-Methyl-4-piperidinone acetate
Descripción general
Descripción
2-Methyl-4-piperidinone acetate is a derivative of 4-Piperidone, an organic compound with the molecular formula OC(CH2)4NH . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Piperidines, including this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Thrombin Inhibition : Research has demonstrated the significant role of 2-Methyl-4-piperidinone derivatives in inhibiting thrombin, an enzyme critical for blood clotting. The study of stereo-configurations of these derivatives has shown varying inhibitory potencies, suggesting their potential in developing anticoagulant drugs (Okamoto et al., 1981).
Analgesic Agents : Certain derivatives of 2-Methyl-4-piperidinone have been identified to exhibit higher analgesic activities than traditional painkillers like acetylsalicylic acid. This indicates their potential in creating more effective pain management therapies (Aytemir et al., 1999).
Antimycobacterial Activity : Spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition involving 2-Methyl-4-piperidinone derivatives, have shown potent in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Kumar et al., 2008).
Organic Synthesis and Material Science
Molecular Structure Studies : Investigations into the molecular structure of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylates, involving 2-Methyl-4-piperidinone, have revealed insights into hydrogen bonding and C-H…π interactions. This has implications for designing molecules with desired physical and chemical properties (Khan et al., 2013).
Corrosion Inhibition : Piperidine derivatives, including those based on 2-Methyl-4-piperidinone, have been assessed for their corrosion inhibition capabilities on iron surfaces. Such studies are pivotal in materials science, offering routes to protect metals against corrosion (Kaya et al., 2016).
Synthetic Methodologies
- Diversity-Oriented Synthesis : The development of methods for the synthesis of polysubstituted 2-piperidinones, utilizing 2-Methyl-4-piperidinone as a key intermediate, showcases the compound's versatility in generating structurally diverse and pharmacologically relevant molecules (Liu et al., 2012).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Methyl-4-piperidinone acetate, is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
2-Methyl-4-piperidinone acetate, also known as 2-methylpiperidin-4-one, acetic acid, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications
Biochemical Pathways
Piperidine derivatives, in general, have been found to play a significant role in the pharmaceutical industry
Result of Action
Análisis Bioquímico
Biochemical Properties
These reactions could potentially interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds, such as piperidine, have shown potential clinical activity against various types of cancers when treated alone or in combination with other drugs .
Molecular Mechanism
Piperidine derivatives have been shown to interact with various signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Temporal Effects in Laboratory Settings
Similar compounds have shown promising anticancer activity in laboratory settings .
Dosage Effects in Animal Models
Similar compounds have shown therapeutic potential against various types of cancers in animal models .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Similar compounds have been shown to have specific subcellular localizations .
Propiedades
IUPAC Name |
acetic acid;2-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H4O2/c1-5-4-6(8)2-3-7-5;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYMZXLAXMKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)



![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)
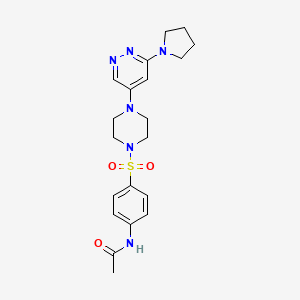
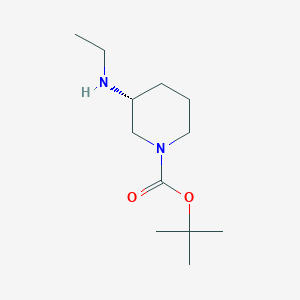
![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)

![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)
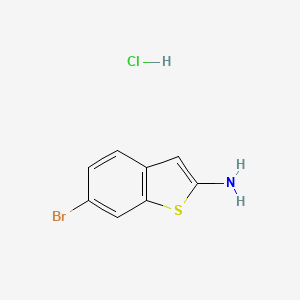
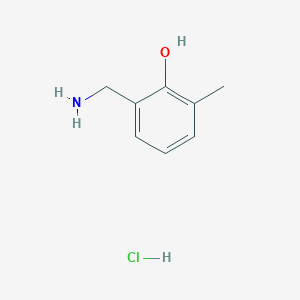
![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)
